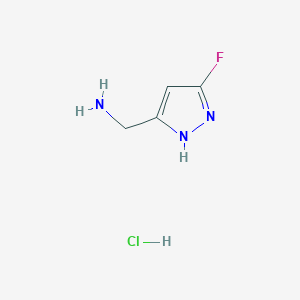
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Antagonistic Properties
Research has shown that certain pyrazole derivatives, including compounds structurally related to 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, interact with cannabinoid receptors as antagonists. A study by Shim et al. (2002) explored the molecular interaction of a closely related antagonist with the CB1 cannabinoid receptor, revealing insights into the conformational analysis and pharmacophore models for CB1 receptor ligands. This research is fundamental in understanding how such compounds can be designed to selectively bind to specific receptors, offering a pathway to developing new therapeutic agents (Shim et al., 2002).
Antimicrobial and Anticancer Activity
Several studies have been conducted on pyrazole derivatives for their antimicrobial and anticancer activities. For instance, Bandgar et al. (2009) synthesized a novel series of pyrazole chalcones evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. This research suggests that pyrazole derivatives can serve as a potential framework for developing new drugs with diverse therapeutic applications (Bandgar et al., 2009).
Synthesis and Pharmacological Evaluation
The synthesis and pharmacological activity of pyrazoles have been extensively explored to identify clinical candidates for various treatments. Díaz et al. (2020) reported the synthesis of a highly soluble σ1 receptor antagonist clinical candidate for pain management. Their work illustrates the process from compound identification through to pharmacokinetic profiling, highlighting the potential of pyrazole derivatives in pain management and possibly other therapeutic areas (Díaz et al., 2020).
Structural Characterization and Chemical Analysis
Research also focuses on the structural characterization and analysis of pyrazole derivatives. For example, Balderson et al. (2007) studied the hydrogen-bonding patterns in enaminones, including compounds with structural similarities to this compound. These studies provide valuable information on the molecular structure and potential reactivity of such compounds, aiding in the design of new molecules with desired biological activities (Balderson et al., 2007).
Mechanism of Action
Target of action
Pyrazolines and their derivatives, which this compound is a part of, have been studied for their confirmed biological as well as pharmacological activities . They have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities
Biochemical pathways
Pyrazolines and their derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Result of action
Pyrazolines and their derivatives have been found to have a variety of effects, including anti-inflammatory, antioxidant, and antitumor activities .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-17-5-4-16(12-18(17)25-2)13-19(23)21-10-6-15(7-11-21)14-22-9-3-8-20-22/h3-5,8-9,12,15H,6-7,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSDEATUYUHYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CN3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2702240.png)

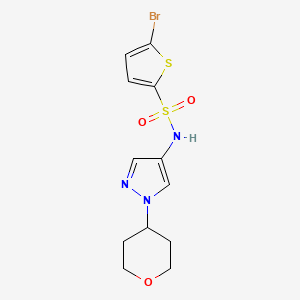
![N-[[3-(Trifluoromethyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B2702244.png)
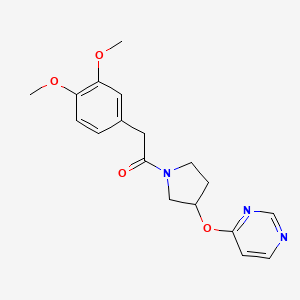
![N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2702246.png)
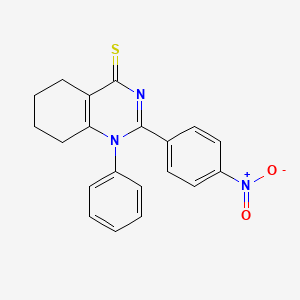
![4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2702249.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline](/img/structure/B2702250.png)
![N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2702251.png)
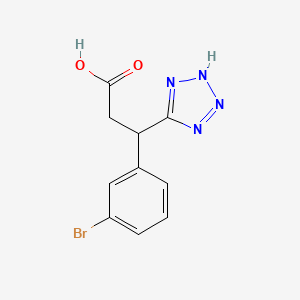
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B2702258.png)

